molecular formula C27H22N2O2S B3307822 [(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide CAS No. 933782-32-2

[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B3307822
CAS No.: 933782-32-2
M. Wt: 438.5 g/mol
InChI Key: QVXFDVMJNPTVRL-UHFFFAOYSA-N
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Description

The compound [(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide is a derivative of (S)-2’-Amino-1,1’-binaphthalen-2-ol . The latter is a non-symmetrically substituted 1,1’-binaphthalene ligand . It is also known as (S)-NOBIN . The empirical formula of (S)-2’-Amino-1,1’-binaphthalen-2-ol is C20H15NO .


Synthesis Analysis

(S)-2’-Amino-1,1’-binaphthalen-2-ol can be used as a catalyst in the asymmetric synthesis of unnatural α-alkyl amino acids by phase-transfer catalysis (PTC) . It can also be employed as a starting material to prepare N-monoalkyl and N,N-dialkyl (S)-NOBIN analogs by reacting with aldehydes via reductive amination reaction . N-monoaryl derivatives are obtained from NOBIN via Hartwig−Buchwald arylation reaction .


Physical and Chemical Properties Analysis

The melting point of (S)-2’-Amino-1,1’-binaphthalen-2-ol is 171.0 to 175.0 °C . The predicted boiling point is 471.5±30.0 °C . The density is 1.275 . It is a powder to crystal form . The color ranges from white to light red to green . The pKa is predicted to be 8.90±0.50 .

Safety and Hazards

The compound (S)-2’-Amino-1,1’-binaphthalen-2-ol has hazard statements H318-H410 . This means it causes serious eye damage and is very toxic to aquatic life with long-lasting effects . The precautionary statements are P273-P280-P305+P351+P338-P501 . This means one should avoid release to the environment, wear protective gloves/eye protection, rinse cautiously with water for several minutes if it gets in the eyes, and dispose of contents/container to an approved waste disposal plant .

Properties

IUPAC Name

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2S/c1-18-10-14-21(15-11-18)32(30,31)29-25-17-13-20-7-3-5-9-23(20)27(25)26-22-8-4-2-6-19(22)12-16-24(26)28/h2-17,29H,28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXFDVMJNPTVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
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[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
Reactant of Route 3
[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
Reactant of Route 4
[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
Reactant of Route 5
[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
Reactant of Route 6
[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide

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